molecular formula C19H27N5S B6457137 2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine CAS No. 2549014-70-0

2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine

Cat. No.: B6457137
CAS No.: 2549014-70-0
M. Wt: 357.5 g/mol
InChI Key: SQQMPDUEWYHXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position, a piperazine ring linked to a 2,4-dimethylthiazole moiety at the 4-position, and methyl groups at the 5- and 6-positions. The cyclopropyl group may enhance metabolic stability, while the thiazole and piperazine moieties could contribute to solubility and target binding .

Properties

IUPAC Name

5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5S/c1-12-13(2)21-18(16-5-6-16)22-19(12)24-9-7-23(8-10-24)11-17-14(3)20-15(4)25-17/h16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQMPDUEWYHXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=C(N=C(S3)C)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Below is an analysis of structurally related pyrimidine and heterocyclic compounds, focusing on substitutions and their implications:

Compound Name Key Substituents/Features Hypothesized Properties/Activities Reference
Target Compound Cyclopropyl, thiazole-piperazine, 5,6-dimethylpyrimidine Enhanced metabolic stability, potential kinase inhibition
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2 from ) Pyrazolo-pyrimidine core, tolyl group Possible adenosine receptor modulation
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3 from ) Hydrazine substituent, pyrazolo-pyrimidine Base for derivatization (e.g., antitumor agents)
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (Compounds 7, 9 from ) Fused triazolo-pyrimidine system Isomerization-dependent activity (e.g., antimicrobial)

Functional Group Analysis

Cyclopropyl vs.

Thiazole-Piperazine vs. Pyrazolo-Triazolo Systems : The thiazole-piperazine moiety introduces sulfur-based polarity, which could enhance solubility relative to nitrogen-rich fused systems (e.g., triazolo-pyrimidines in ). However, fused systems may offer stronger π-π stacking interactions for target binding .

Hypothetical Activity Comparison

  • Kinase Inhibition : The target compound’s thiazole-piperazine motif resembles kinase inhibitors (e.g., imatinib analogs), whereas pyrazolo-pyrimidines in are more commonly associated with purine receptor targeting .

Research Findings and Limitations

  • Synthetic Feasibility : The piperazine-thiazole linkage may complicate synthesis compared to simpler pyrazolo-pyrimidines, as seen in .
  • Crystallographic Data : Tools like SHELX () could resolve its 3D structure, aiding in docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.